molecular formula C8H7BrO2 B193081 4-(Bromomethyl)benzoic acid CAS No. 6232-88-8

4-(Bromomethyl)benzoic acid

Cat. No. B193081
Key on ui cas rn: 6232-88-8
M. Wt: 215.04 g/mol
InChI Key: CQQSQBRPAJSTFB-UHFFFAOYSA-N
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Patent
US05725798

Procedure details

39.7 g (287 mmol) of p-toluylic acid, 51.2 g (287 mmol) of N-bromosuccinimide and 2.8 g (11.5 mmol) of dibenzoyl peroxide were suspended in 350 ml of carbon tetrachloride. Then, the resultant mixture was heated with vigorously stirring to perform a reaction under reflux for 2 hours. After completion of the reaction, the reaction mixture was cooled in ice bath. The deposited crystalline product was collected by filtration, which was then washed with hexane and water, followed by drying. The resultant crystalline product was recrystallized from ethanol to obtain 40.3 g of 4-bromomethylbenzoic acid as a white needle crystal (isolated yield: 65%).
Quantity
39.7 g
Type
reactant
Reaction Step One
Quantity
51.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Quantity
2.8 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.[Br:11]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:11][CH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
39.7 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C(=O)O
Step Two
Name
Quantity
51.2 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
2.8 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Stirring
Type
CUSTOM
Details
with vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in ice bath
FILTRATION
Type
FILTRATION
Details
The deposited crystalline product was collected by filtration, which
WASH
Type
WASH
Details
was then washed with hexane and water
CUSTOM
Type
CUSTOM
Details
by drying
CUSTOM
Type
CUSTOM
Details
The resultant crystalline product was recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 40.3 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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